molecular formula C16H18N4O7S2 B12675758 Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate CAS No. 83898-22-0

Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulphonate

Katalognummer: B12675758
CAS-Nummer: 83898-22-0
Molekulargewicht: 442.5 g/mol
InChI-Schlüssel: QBGCZHBVKOUITF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate is a synthetic organic compound with the molecular formula C16H18N4O7S2 and a molecular weight of 442.5 g/mol. It is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and staining processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate typically involves a multi-step process. The initial step often includes the diazotization of aniline to form a diazonium salt. This is followed by a coupling reaction with 7-hydroxy-1,3-naphthalenedisulfonic acid under controlled pH conditions to form the azo compound. The final product is then neutralized with ammonium hydroxide to yield the diammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can be reduced to break the azo bond, leading to the formation of corresponding amines.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under controlled conditions.

Major Products Formed

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Reduction: Corresponding amines such as 7-hydroxy-1,3-naphthalenedisulfonic acid and aniline derivatives.

    Substitution: Substituted aromatic compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in titration processes due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to highlight specific cellular components.

    Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.

Wirkmechanismus

The mechanism of action of diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate primarily involves its ability to interact with various molecular targets through its azo and sulfonate groups. These interactions can lead to changes in the physical and chemical properties of the target molecules, making it useful in various applications. The compound’s color-changing properties are due to the electronic transitions within the azo group, which can be influenced by pH and other environmental factors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate: Known for its vibrant color and wide range of applications.

    Disodium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate: Similar in structure but with different solubility and stability properties.

    7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonic acid: The parent acid form, used in different applications due to its distinct chemical properties.

Uniqueness

Diammonium 7-hydroxy-8-(phenylazo)naphthalene-1,3-disulfonate stands out due to its specific solubility in water and its ability to form stable solutions under various conditions. Its unique combination of azo and sulfonate groups makes it particularly useful in applications requiring strong color properties and chemical stability .

Eigenschaften

CAS-Nummer

83898-22-0

Molekularformel

C16H18N4O7S2

Molekulargewicht

442.5 g/mol

IUPAC-Name

diazanium;7-hydroxy-8-phenyldiazenylnaphthalene-1,3-disulfonate

InChI

InChI=1S/C16H12N2O7S2.2H3N/c19-13-7-6-10-8-12(26(20,21)22)9-14(27(23,24)25)15(10)16(13)18-17-11-4-2-1-3-5-11;;/h1-9,19H,(H,20,21,22)(H,23,24,25);2*1H3

InChI-Schlüssel

QBGCZHBVKOUITF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N=NC2=C(C=CC3=CC(=CC(=C32)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[NH4+].[NH4+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.